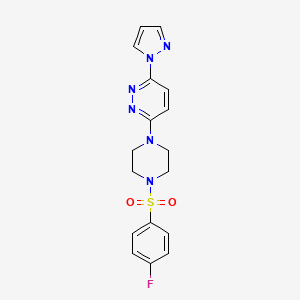

3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Description

The compound 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted at position 3 with a 4-(4-fluorophenylsulfonyl)piperazine group and at position 6 with a 1H-pyrazol-1-yl moiety. Its molecular formula is C₁₈H₁₆F₂N₆O₂S (molecular weight: 414.42 g/mol).

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-1-8-19-24/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKOQROYILNGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The fluorophenylsulfonyl moiety is then attached to the piperazine ring. Key steps in the synthesis may include:

Nucleophilic substitution: reactions to introduce the pyrazolyl group.

Coupling reactions: to attach the piperazinyl group.

Sulfonylation: to introduce the fluorophenylsulfonyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the pyridazine or pyrazole rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenylsulfonyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: or for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorophenylsulfonyl moiety can enhance the compound’s binding affinity and selectivity for its target, while the pyrazolyl and piperazinyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Molecular Formula : C₁₈H₁₆F₂N₆O₂S (MW: 432.41 g/mol).

- Key Differences :

- The phenylsulfonyl group is substituted with 2,4-difluoro instead of 4-fluoro.

- The pyrazole at position 6 contains a 3-methyl substituent.

- The methyl group on pyrazole could increase steric hindrance, altering target interactions .

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

- Molecular Formula : C₁₇H₁₇Cl₂N₅O (MW: 402.25 g/mol).

- Key Differences: A chlorine atom replaces the sulfonyl-piperazine group at position 3. The piperazine is modified with a 3-(4-chlorophenoxy)propyl chain.

- The propyl-phenoxy extension may confer anti-bacterial or anti-viral activity, as seen in related pyridazine derivatives .

Mavacoxib (4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Physicochemical and Pharmacological Comparison

Research Findings and Trends

Piperazine derivatives with sulfonamide linkages (e.g., compounds) show varied melting points (132–230°C), suggesting that fluorination improves crystallinity .

Pyrazole Modifications :

- The absence of a methyl group in the target compound’s pyrazole may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .

Biological Activity :

- Chlorinated pyridazines () demonstrate broader antimicrobial activity, while fluorinated analogs (e.g., Mavacoxib) excel in anti-inflammatory roles due to trifluoromethyl groups .

Biological Activity

3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure includes a piperazine ring, a fluorophenyl group, and a pyrazole moiety, which are critical for its biological interactions.

Research indicates that compounds containing the piperazine moiety often exhibit diverse pharmacological activities, including inhibition of various enzymes and receptors. The specific biological activity of 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has not been extensively documented; however, related compounds have shown promising results in inhibiting tyrosinase activity, which is crucial for melanin production in skin cells.

Inhibition of Tyrosinase

A study on related piperazine derivatives demonstrated their effectiveness as tyrosinase inhibitors. For instance, compounds with similar structural features were shown to bind competitively to the active site of tyrosinase, preventing substrate binding and thus inhibiting melanin synthesis in melanoma cells (B16F10) . This suggests that 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine may possess similar inhibitory properties.

Biological Activity Data

The biological activity of the compound can be summarized in the following table based on related studies:

Case Study 1: Tyrosinase Inhibition

In a comparative study of various piperazine derivatives, it was found that certain modifications to the piperazine structure significantly enhanced tyrosinase inhibition. The presence of specific substituents on the aromatic rings was crucial for binding affinity and inhibitory potency. This case emphasizes the importance of structural optimization in developing effective inhibitors targeting enzymatic pathways involved in pigmentation disorders .

Case Study 2: Nucleoside Transporters

Another study investigated the effects of piperazine analogues on equilibrative nucleoside transporters (ENTs), revealing that modifications could lead to selective inhibition of ENT2 over ENT1. This selectivity is vital for therapeutic applications in cancer treatment, where modulation of nucleoside transport can affect drug efficacy .

Q & A

Q. How can researchers optimize the synthesis of 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine to improve yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of piperazine, pyridazine core functionalization, and pyrazole coupling. Key parameters include:

- Temperature control : Maintain 60–80°C during sulfonylation to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .

- Catalysts : Employ base catalysts (e.g., NaH) for deprotonation in coupling reactions .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl sulfonyl and pyrazole groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C19H18F N6O2S) and detect isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer:

- In vitro receptor binding : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to piperazine/pyrazole motifs .

- Enzyme inhibition : Test kinase or protease inhibition using fluorogenic substrates .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to targets like GPCRs or kinases .

- QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity data to prioritize synthetic targets .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Q. How should researchers address contradictory data in biological activity across structurally similar analogs?

- Methodological Answer:

- Meta-analysis : Compare IC50/EC50 values from analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify structure-activity trends .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation) .

- Crystallography : Resolve co-crystal structures to confirm binding modes and explain discrepancies .

Q. What strategies are effective for optimizing reaction conditions in scaled-up synthesis?

- Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) while minimizing trials .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer:

- Knockout models : CRISPR/Cas9-engineered cell lines to confirm target dependency .

- Biochemical profiling : Phosphoproteomics or metabolomics to identify downstream pathways .

- In vivo PK/PD : Administer in rodent models and correlate plasma concentrations with efficacy (e.g., tumor growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.